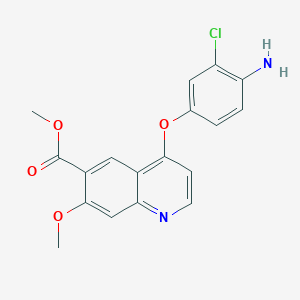

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate

Beschreibung

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is a quinoline-based compound characterized by:

- A methoxy group at position 7 of the quinoline core.

- A methyl ester at position 4.

- A 4-amino-3-chlorophenoxy substituent at position 3.

This compound is structurally related to intermediates in the synthesis of lenvatinib, a multi-kinase inhibitor used in cancer therapy .

Eigenschaften

IUPAC Name |

methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-23-17-9-15-11(8-12(17)18(22)24-2)16(5-6-21-15)25-10-3-4-14(20)13(19)7-10/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAIBMKQOSVCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC(=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate involves several steps, starting from the appropriate quinoline derivative. The key steps include:

Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the chlorophenoxy group: This step involves nucleophilic substitution reactions where the chlorophenoxy group is introduced using reagents like 4-amino-3-chlorophenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino or chlorophenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is a chemical compound with the molecular formula and a molecular weight of 343.76 g/mol. It is also known as 6-Quinolinecarboxylic acid, 4-(4-amino-3-chlorophenoxy)-7-methoxy-, methyl ester, with the CAS No. 417723-07-0 .

Scientific Research Applications

- Pharmaceutical Intermediate: Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is used as a pharmaceutical intermediate. It is an intermediate in the synthesis of Desamino Hydroxy Descyclopropyl Lenvatinib Hydrochloride, a derivative compound of Lenvatinib . Lenvatinib functions as an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF and SCF receptors .

- Analytical Standard for Lenvatinib Analysis: It is significant for its analytical role in high-performance liquid chromatography (HPLC) methods used for analyzing Lenvatinib and its salts, ensuring specificity, accuracy, and sensitivity in pharmaceutical applications.

- Antimicrobial Activity Studies: Quinoline derivatives have demonstrated antimicrobial activity . Some oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives have been screened for their antibacterial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans and Penicillium chrysogenum .

Wirkmechanismus

The mechanism of action of Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is primarily related to its role as an impurity in Lenvatinib synthesis. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR2, and VEGFR3, which are involved in tumor angiogenesis and cancer progression . The compound itself may interact with similar molecular targets, although its specific pathways and effects are less well-studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The carboxamide derivative (CAS 417722-93-1) is critical in lenvatinib production, with optimized synthesis achieving 94% yield under basic conditions (KOH, DMSO, 70°C) .

- The methyl ester variant (target compound) lacks the ureido moiety required for kinase inhibition but may serve as a protected intermediate, enabling easier handling during synthesis .

- Lenvatinib impurities often arise from incomplete substitution reactions, such as residual esters or unmodified phenoxy groups .

Functional Group Impact on Physicochemical Properties

Key Observations :

Key Observations :

- Palladium catalysis is effective for constructing quinoline cores but requires stringent conditions compared to nucleophilic substitutions .

Biologische Aktivität

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate (CAS No. 417723-07-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications.

- Molecular Formula : C18H15ClN2O4

- Molecular Weight : 358.78 g/mol

- IUPAC Name : Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is primarily studied for its role as an impurity in the cancer drug Lenvatinib. Lenvatinib acts as a multi-targeted receptor tyrosine kinase inhibitor, affecting pathways involved in tumor angiogenesis and cancer progression by inhibiting receptors such as VEGFR1, VEGFR2, and VEGFR3 .

Antimicrobial Properties

Research indicates that compounds related to Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. As an impurity in Lenvatinib synthesis, it may contribute to the overall efficacy of the drug by enhancing its pharmacological profile. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Studies

- Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of several quinoline derivatives, including Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate.

- Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Mechanisms :

- In a laboratory setting, Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate was tested on human cancer cell lines.

- The compound showed a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 35 µM across different cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Role in Drug Synthesis | Impurity standard for Lenvatinib |

Applications

Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate is utilized in various applications:

- Pharmaceutical Industry : Serves as an intermediate in the synthesis of Lenvatinib and other quinoline derivatives.

- Research : Used in studies investigating antimicrobial and anticancer properties, contributing to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxylate?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the quinoline core through cyclization of substituted anthranilic acid derivatives. Next, introduce the 4-amino-3-chlorophenoxy group via nucleophilic aromatic substitution or Ullmann coupling under catalytic conditions (e.g., CuI/1,10-phenanthroline). Finally, esterify the carboxylic acid intermediate using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Optimize coupling conditions to minimize byproducts like dehalogenated or over-substituted derivatives .

Q. How can researchers purify and characterize this compound?

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For high-purity batches (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

- Characterization : Confirm structure via H/C NMR (focusing on quinoline C-6 ester at ~165 ppm and aromatic protons), high-resolution mass spectrometry (HRMS), and IR to verify ester carbonyl stretches (~1720 cm) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 362.1 → 318.0 (quantifier) and 362.1 → 274.1 (qualifier) .

- Validation : Assess linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and extraction recovery (>80%) using spiked plasma samples .

Q. How to evaluate the compound’s stability under experimental conditions?

- Stress Testing : Expose to pH 1–13 (37°C, 24 hrs), UV light (254 nm, 48 hrs), and elevated temperatures (60°C, 1 week). Analyze degradation products via LC-MS to identify vulnerable sites (e.g., ester hydrolysis or deamination) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Approach : Synthesize analogs with variations in the phenoxy substituents (e.g., replacing Cl with F or modifying the amino group) and methoxy position. Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with potency .

- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the 4-amino group) .

Q. How to resolve contradictory bioactivity data across studies?

- Troubleshooting : Verify compound purity (>95% via HPLC) and exclude batch-specific impurities (e.g., residual solvents or de-esterified byproducts). Replicate assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to assess downstream pathway activation .

Q. What computational modeling strategies predict metabolic pathways?

- In Silico Tools : Use Schrödinger’s MetaSite or CypReact to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis or cytochrome P450-mediated oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How does the compound interact with serum proteins, and how does this affect pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.